molecular formula C10H10NO8-3 B11819833 Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate

Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B11819833
M. Wt: 272.19 g/mol
InChI Key: YQCULBGJCFTGRA-UHFFFAOYSA-K
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Description

Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate is a compound that combines a furan ring with an amine group and a tricarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate can be achieved through several methods. One common approach involves the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction typically occurs in a biphasic water-ethyl ether solvent system and yields furan-2,3,4-tricarboxylates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The amine group can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group and the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various furan derivatives, amines, and substituted furan compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The furan ring and amine group can interact with enzymes and receptors, leading to various biological effects. The tricarboxylate moiety may also play a role in modulating the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,3,4-tricarboxylate: A related compound with similar structural features but different functional groups.

    2-Hydroxypropane-1,2,3-tricarboxylate: Another compound with a tricarboxylate moiety but lacking the furan ring and amine group.

Uniqueness

Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate is unique due to the combination of a furan ring, an amine group, and a tricarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10NO8-3

Molecular Weight

272.19 g/mol

IUPAC Name

furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.C4H5NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4-2-1-3-6-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-3H,5H2/p-3

InChI Key

YQCULBGJCFTGRA-UHFFFAOYSA-K

Canonical SMILES

C1=COC(=C1)N.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

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